molecular formula C23H23ClN2O4S2 B3699662 N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide

Cat. No.: B3699662
M. Wt: 491.0 g/mol
InChI Key: RZSQABBXQPGAHB-UHFFFAOYSA-N
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Description

Typically, compounds like this one are organic molecules that contain a variety of functional groups. These could include chloro groups, methoxy groups, sulfonyl groups, and phenyl rings . The exact properties of the compound would depend on the specific arrangement of these groups.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a chloro group might be introduced through a substitution reaction, while a methoxy group could be added through an etherification reaction .


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the chloro group might make it a good electrophile, while the sulfonyl group could potentially act as a leaving group in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its reactivity and toxicity. Proper safety precautions should always be taken when handling chemicals, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its potential use as a pharmaceutical or its behavior in environmental systems .

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S2/c1-30-22-13-12-19(14-21(22)24)26(32(2,28)29)15-23(27)25-18-10-8-17(9-11-18)16-31-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQABBXQPGAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide
Reactant of Route 6
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide

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